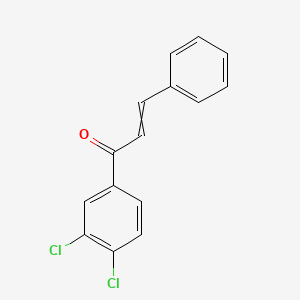
3-Bromomethyl-4-nitro-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromomethyl-4-nitro-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The resulting 3-Bromomethyl-4-nitro-benzoic acid is then esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromomethyl-4-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Derivatives with different functional groups replacing the bromomethyl group.
Reduction: 3-Aminomethyl-4-nitro-benzoic acid ethyl ester.
Hydrolysis: 3-Bromomethyl-4-nitro-benzoic acid and ethanol.
Aplicaciones Científicas De Investigación
3-Bromomethyl-4-nitro-benzoic acid ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other redox reactions. These interactions can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but lacks the ethyl ester group.
3-Nitrobenzoic acid ethyl ester: Lacks the bromomethyl group.
4-Nitrobenzoic acid ethyl ester: Lacks both the bromomethyl and the specific substitution pattern on the benzene ring.
Uniqueness
The presence of both the bromomethyl and nitro groups allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H10BrNO4 |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
ethyl 3-(bromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-9(12(14)15)8(5-7)6-11/h3-5H,2,6H2,1H3 |
Clave InChI |
BFFPOZXXOFIIQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
![Cyclohexane, [2-(ethenyloxy)ethyl]-](/img/structure/B8754741.png)







